Sulfamethazine sodium salt
Overview
Description
Sulfamethazine sodium salt is a sulfanilamide anti-infective agent. It is commonly used as an antibacterial agent in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections . The compound has a spectrum of antimicrobial action similar to other sulfonamides .
Mechanism of Action
Target of Action
Sulfamethazine sodium, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to tetrahydrofolic acid (THF) . THF is essential for the production of nucleic acids and proteins in bacteria .
Mode of Action
Sulfamethazine sodium inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . By doing so, it prevents the formation of dihydrofolic acid, thereby disrupting the production of THF . This interaction with its target results in the inhibition of bacterial growth and replication, making sulfamethazine sodium a bacteriostatic agent .
Biochemical Pathways
The primary biochemical pathway affected by sulfamethazine sodium is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfamethazine sodium prevents the conversion of PABA and pteridine to dihydropteroic acid, an intermediate in the synthesis of THF . This disruption in the production of THF subsequently inhibits bacterial DNA synthesis and cell division or replication .
Result of Action
The molecular and cellular effects of sulfamethazine sodium’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the synthesis of THF, an essential cofactor for the production of nucleic acids and proteins, sulfamethazine sodium effectively halts the growth and proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfamethazine sodium. For instance, photolysis has been shown to be a significant process for decreasing concentrations of sulfonamides and their metabolites in various aqueous matrices . Additionally, ubiquitous water constituents such as Cl−, NO3−, SO4 2−, PO4 3−, and humic acids can impact the photolysis of sulfamethazine sodium .
Biochemical Analysis
Biochemical Properties
Sulfamethazine sodium plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, sulfamethazine sodium effectively blocks the production of folic acid, leading to the inhibition of bacterial growth .
Cellular Effects
Sulfamethazine sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis. This disruption leads to the inhibition of cell division and growth. In mammalian cells, sulfamethazine sodium can cause changes in cell signaling pathways and gene expression, particularly those related to immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of action of sulfamethazine sodium involves its binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydrofolic acid. This inhibition is competitive, as sulfamethazine sodium mimics the structure of PABA, the natural substrate of the enzyme. Additionally, sulfamethazine sodium can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfamethazine sodium can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term exposure to sulfamethazine sodium in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, as well as alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of sulfamethazine sodium vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and promotes recovery from infections. At higher doses, sulfamethazine sodium can cause toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant adverse effects .
Metabolic Pathways
Sulfamethazine sodium is involved in several metabolic pathways, primarily those related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of tetrahydrofolic acid, a cofactor in the synthesis of nucleotides and amino acids. The inhibition of these enzymes by sulfamethazine sodium leads to a decrease in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, sulfamethazine sodium is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, sulfamethazine sodium can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound is also distributed throughout the body, with higher concentrations found in the liver and kidneys .
Subcellular Localization
Sulfamethazine sodium is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on dihydropteroate synthase. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and the presence of targeting signals or post-translational modifications. The subcellular localization of sulfamethazine sodium can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamethazine sodium salt can be synthesized through the reaction of sulfamethazine with sodium hydroxide. The reaction involves the sulfonation of the aromatic amine group in sulfamethazine, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) with ultraviolet detection and electrometric titration with sodium nitrite to assay for sulfamethazine content . The process ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfamethazine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Sulfamethazine sodium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfamerazine: A sulfonamide used in combination with sulfamethazine for treating bacterial infections.
Uniqueness
Sulfamethazine sodium salt is unique due to its specific molecular structure, which allows it to effectively compete with PABA and inhibit dihydropteroate synthetase. This makes it a potent antibacterial agent with a broad spectrum of action .
Biological Activity
Sulfamethazine sodium salt is a sulfonamide antibiotic widely used in veterinary medicine and agriculture. It exhibits significant antimicrobial activity by inhibiting bacterial growth, primarily through the blockade of dihydrofolic acid synthesis. This article explores its biological activity, including mechanisms of action, pharmacokinetics, toxicity, and case studies that highlight its effects.
This compound functions as an antimicrobial agent by inhibiting the enzyme dihydropteroate synthase , which is crucial in the synthesis of dihydrofolate, a precursor for folic acid production in bacteria. By disrupting this pathway, sulfamethazine effectively limits bacterial growth and replication.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Key findings include:
- Absorption : Sulfamethazine is well absorbed when administered orally, with peak plasma concentrations typically occurring within 2 to 4 hours post-administration.
- Metabolism : The drug undergoes extensive hepatic metabolism, primarily through acetylation. In humans, a trimodal pattern of acetylation exists, leading to variations in drug clearance among individuals.
- Elimination : Approximately 60-80% of an administered dose is excreted in urine as metabolites, with N4-acetylsulfamethazine being the predominant form.
Toxicity and Side Effects
This compound is associated with several toxic effects, primarily due to its impact on the hematopoietic system and potential hypersensitivity reactions. Notably:
- Thyroid Effects : Studies have demonstrated that sulfamethazine can induce thyroid gland hyperplasia and tumors in rodent models through a non-genotoxic mechanism involving inhibition of thyroid peroxidase activity. This results in altered thyroid hormone homeostasis and increased secretion of thyroid-stimulating hormone (TSH) .
- Carcinogenicity : While sulfamethazine has shown sufficient evidence for carcinogenicity in experimental animals, it is classified as Group 3 by the International Agency for Research on Cancer (IARC), indicating inadequate evidence for human carcinogenicity .
Case Studies
- Animal Studies : A study involving Fischer 344 rats fed diets containing varying concentrations of sulfamethazine revealed dose-dependent increases in thyroid follicular-cell adenomas . The findings indicated that long-term exposure could lead to significant endocrine disruption.
- Human Pharmacokinetics : A study assessing the pharmacokinetics of sulfamethazine in healthy volunteers showed variability in drug disposition based on individual acetylator phenotypes. Fast acetylators exhibited a biphasic plasma concentration-time curve, while slow acetylators demonstrated a monophasic curve with longer half-lives .
- Environmental Impact : Research has indicated that sulfamethazine residues can persist in agricultural settings, raising concerns about its impact on soil microbiota and potential transfer into food chains .
Research Findings Summary
Study Type | Findings |
---|---|
Animal Studies | Induction of thyroid tumors in rodents; dose-dependent effects on thyroid function |
Human Studies | Variability in pharmacokinetics based on acetylator phenotype; significant urinary excretion of metabolites |
Environmental Studies | Persistence of residues in soil; potential ecological impacts |
Properties
CAS No. |
1981-58-4 |
---|---|
Molecular Formula |
C12H14N4NaO2S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); |
InChI Key |
MNWVJNSMYXMEIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |
Isomeric SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na] |
Key on ui other cas no. |
1981-58-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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